molecular formula C17H16N2O2S B5828626 2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B5828626
M. Wt: 312.4 g/mol
InChI Key: SONUSUSDSWERKK-UHFFFAOYSA-N
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Description

2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide is an organic compound with a complex structure that includes a cyanophenyl group, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method is the reaction of 4-cyanobenzyl chloride with sodium thiomethoxide to form 4-cyanobenzyl thiomethyl ether. This intermediate is then reacted with 4-methoxyaniline in the presence of a base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide can be compared with other compounds that have similar structural features, such as:
    • 4-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide
    • 2-[(4-cyanophenyl)methylsulfanyl]-N-(4-hydroxyphenyl)acetamide

Uniqueness

  • The presence of both the cyanophenyl and methoxyphenyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific molecular interactions. These features may enhance its effectiveness in certain applications compared to similar compounds.

Properties

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-16-8-6-15(7-9-16)19-17(20)12-22-11-14-4-2-13(10-18)3-5-14/h2-9H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONUSUSDSWERKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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